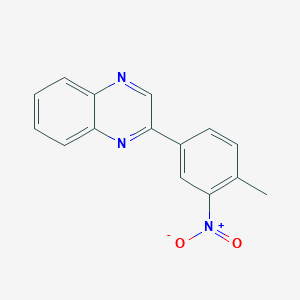

2-(4-methyl-3-nitrophenyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c1-10-6-7-11(8-15(10)18(19)20)14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSBPHDCOJBPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Methyl 3 Nitrophenyl Quinoxaline

Exploration of Precursor Synthesis and Functionalization Pathways

The most common and direct route to synthesizing the quinoxaline (B1680401) scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. researchgate.net For the target molecule, 2-(4-methyl-3-nitrophenyl)quinoxaline, the primary precursors would be o-phenylenediamine (B120857) and (4-methyl-3-nitrophenyl)glyoxal .

Alternative synthetic strategies can also be envisioned:

Condensation with a substituted diamine: The reaction could involve a substituted diamine, such as 4-methyl-1,2-phenylenediamine or 4-nitro-1,2-phenylenediamine , with an appropriate α-ketoaldehyde. However, synthesizing the required multi-substituted dicarbonyl precursor can be complex.

Post-synthetic functionalization: Another viable pathway is the functionalization of a pre-formed quinoxaline ring. For instance, the synthesis could start with the more readily available 2-(4-methylphenyl)quinoxaline , which is then subjected to a regioselective nitration reaction to introduce the nitro group at the 3-position of the phenyl ring. Similarly, starting with 2-(3-nitrophenyl)quinoxaline , a Friedel-Crafts alkylation could potentially introduce the methyl group, although controlling regioselectivity would be a significant challenge.

Pathways involving the cyclization-oxidation of α-bromo carbonyl compounds with o-phenylenediamines also provide a route to substituted quinoxalines. researchgate.net In this context, reacting o-phenylenediamine with 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one would be a plausible method.

Optimized Reaction Conditions for the Formation of this compound

The efficiency of quinoxaline synthesis is highly dependent on the reaction conditions. Optimizing parameters such as catalyst, solvent, temperature, and pressure is crucial for maximizing yield and minimizing reaction time.

A wide array of catalysts has been successfully employed for quinoxaline synthesis, a process often referred to as quinoxaline annulation. These catalysts enhance the rate of the condensation-cyclization reaction. For the synthesis of 2-arylquinoxalines, both metal-based and metal-free catalysts have proven effective.

Several metal salts and complexes have been shown to catalyze the reaction efficiently, often under mild conditions. orientjchem.orgnih.gov Solid acid catalysts, such as nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H), are particularly attractive due to their high efficiency, reusability, and environmentally friendly nature. mdpi.com These catalysts can facilitate the reaction at room temperature in as little as 10 minutes with high yields. mdpi.com Graphene oxide has also emerged as a competent carbocatalyst for synthesizing 2-aryl quinoxalines. tandfonline.com

Table 1: Performance of Various Catalysts in the Synthesis of Quinoxaline Derivatives

| Catalyst | Typical Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | Ethanol (B145695), Room Temp. | ~90% | Inexpensive, readily available | orientjchem.org |

| Alumina-supported Heteropolyoxometalates (e.g., AlCuMoVP) | Toluene, Room Temp. | 92% | High activity, heterogeneous, recyclable | nih.gov |

| Graphene Oxide (GO) | Methanol, 60 °C | Good | Metal-free carbocatalyst | tandfonline.com |

| TiO₂-Pr-SO₃H | Solvent-free, Room Temp. | 95% | Solid acid, reusable, green catalyst | mdpi.com |

| Iodine | Microwave, Ethanol | High | Mild, metal-free | sapub.org |

The polarity of the solvent can affect the rate of both the initial condensation and the subsequent cyclization and dehydration steps. For instance, in the synthesis of 2,3-diketoquinoxaline, microwave-assisted synthesis showed that polar aprotic solvents like 1,4-dioxane (B91453) and DMF, as well as polar protic ethanol, gave the highest yields in the shortest time. omicsonline.org The reaction kinetics are generally accelerated in polar solvents which can stabilize the charged intermediates formed during the reaction. In some cases, a mixture of solvents, like glycerol-water, has been found to give consistently high yields (89-94%) and reduced reaction times under ultrasound irradiation. nih.gov

Table 2: Effect of Solvent on the Synthesis of Quinoxaline Derivatives

| Solvent | Catalyst/Method | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Ethanol | CuSO₄·5H₂O | ~90% | Minutes to hours | orientjchem.org |

| Toluene | AlCuMoVP | 92% | 2 hours | nih.gov |

| Glycerol-Water | Ultrasound | 94% | ~30 minutes | nih.gov |

| Water | NBS | Good | ~1 hour | chim.it |

| DMF | Microwave | High | Minutes | omicsonline.org |

Temperature is a critical parameter in quinoxaline synthesis. While many modern catalytic methods allow the reaction to proceed efficiently at room temperature, nih.govnih.gov elevated temperatures are often used in conventional methods to drive the reaction to completion, particularly the final dehydration step. Refluxing in solvents like ethanol is a common practice. tsijournals.com

The application of microwave irradiation represents a significant advancement, drastically reducing reaction times from hours to minutes. tsijournals.com This is due to efficient and rapid heating, which can lead to localized high temperatures and pressures within the reaction vessel, thereby accelerating the reaction rate. For example, the synthesis of quinoxalines from o-phenylenediamine and various dicarbonyl compounds was achieved in 60 seconds under microwave irradiation at 160 watts without any solvent or catalyst. tsijournals.com Similarly, ultrasound has been utilized to promote the reaction, with high yields achieved in shorter time frames compared to conventional heating. ijiset.com

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to develop more sustainable and environmentally benign processes. researchgate.net These approaches focus on using non-toxic solvents, recyclable catalysts, and energy-efficient methods. nih.govijiset.com

A key focus of green synthetic strategies is the replacement of volatile and toxic organic solvents. Water has been successfully used as a green solvent for quinoxaline synthesis. For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to catalyze the reaction efficiently in tap water at room temperature, with the product often precipitating out of the solution, allowing for easy separation by simple filtration. chim.it The use of N-bromosuccinimide (NBS) in water also provides a concise route to 2,3-disubstituted quinoxalines. chim.it

Solvent-free synthesis is another prominent green approach. These reactions can be facilitated by grinding the reactants together (mechanochemistry) or by using energy sources like microwave or ultrasound irradiation. tsijournals.comijiset.comresearchgate.net For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be carried out under solvent-free conditions using a recyclable sulfated polyborate catalyst, offering high yields and short reaction times. tsijournals.com These methods not only eliminate the need for solvents but also often lead to simpler work-up procedures and reduced waste generation. ijiset.comresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the formation of quinoxalines, offering significant advantages over conventional heating methods. scilit.comudayton.edu The application of microwave irradiation dramatically reduces reaction times from hours to mere minutes and often results in higher product yields. scilit.comtandfonline.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture, which can lead to different reaction kinetics compared to traditional methods. scilit.com

A key advancement in this area is the development of solvent-free and catalyst-free protocols. tandfonline.comnih.gov For the synthesis of a compound like this compound, a mixture of o-phenylenediamine and (4-methyl-3-nitrophenyl)glyoxal can be subjected to microwave irradiation without any solvent, representing a significant step forward in green chemistry. tandfonline.comnih.gov This approach not only simplifies the work-up process but also minimizes environmental impact by eliminating volatile organic solvents. udayton.edu Research on various quinoxaline derivatives has demonstrated that excellent yields, often between 80-98%, can be achieved in as little as 2 to 6 minutes. scilit.comtandfonline.com

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 2-12 hours | 2-6 minutes | tandfonline.com |

| Yield | 34-85% | 71-98% | tandfonline.com |

| Conditions | Heating in solvent (e.g., ethanol, acetic acid) | Solvent-free, catalyst-free irradiation | tandfonline.comnih.gov |

| Environmental Impact | Use of volatile organic solvents, higher energy consumption | Reduced solvent waste, lower energy consumption | udayton.edu |

Flow Chemistry and Continuous Production Methodologies

Flow chemistry, or continuous flow processing, offers a safe, scalable, and highly efficient alternative to batch production for the synthesis of quinoxalines. uc.ptnih.gov This methodology involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time, which leads to improved yield and purity. nih.gov

For the synthesis of this compound, a continuous flow system would typically involve introducing streams of o-phenylenediamine and (4-methyl-3-nitrophenyl)glyoxal into a heated microreactor or a packed-bed reactor. udayton.edu The modular nature of flow chemistry allows for multi-step sequences to be performed in a continuous fashion without the need to isolate intermediates. uc.ptafricacommons.net This is particularly advantageous when dealing with potentially hazardous reagents or unstable intermediates. uc.ptafricacommons.net

One innovative approach is the spiral gas-solid two-phase flow (S-GSF) method, a mechanochemical technique that enables the continuous, solvent-free, and catalyst-free synthesis of quinoxalines. mdpi.com In this setup, the solid reactants are carried by a high-speed spiral flow of an inert gas, and the reaction is completed in minutes with yields often exceeding 90%. mdpi.com Such a system could provide a high-throughput route to this compound. scilit.commdpi.com

| Flow System Type | Key Features | Typical Throughput | Reference |

|---|---|---|---|

| Packed-Bed Reactor | Uses a solid-supported catalyst or reagent. | g/h to kg/h | nih.gov |

| Microreactor (FEP Tubing) | Excellent heat and mass transfer; precise control. | mg/h to g/h | nih.gov |

| Spiral Gas-Solid Flow (S-GSF) | Mechanochemical, solvent-free, catalyst-free. | ~93% yield in 2 min for a 2g batch | scilit.commdpi.com |

Detailed Mechanistic Elucidation of the Quinoxaline Formation

The formation of the quinoxaline ring from an o-phenylenediamine and an α-dicarbonyl compound is a classic acid-catalyzed condensation-cyclization reaction. nih.govresearchgate.net The generally accepted mechanism for the synthesis of this compound proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of (4-methyl-3-nitrophenyl)glyoxal. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. nih.govscispace.com

Formation of Carbinolamine Intermediate: This attack forms a tetrahedral carbinolamine intermediate.

Dehydration: The carbinolamine rapidly dehydrates to form an α-iminoketone intermediate (a Schiff base).

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring which, after proton transfer, becomes a dihydroquinoxaline intermediate.

Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring. researchgate.net

Intermediate Identification and Trapping Studies

The elucidation of the quinoxaline formation mechanism relies heavily on the detection and characterization of transient intermediates. The proposed α-iminoketone and the subsequent dihydroquinoxaline are key species in the reaction pathway. nih.gov While these intermediates are often too reactive to be isolated under normal synthetic conditions, their existence can be confirmed through spectroscopic methods and trapping experiments.

Modern analytical techniques, such as in-situ NMR spectroscopy, can be employed to monitor the reaction progress and identify the signals corresponding to transient species. nih.gov For example, studies on related formations have used 1H and 13C NMR to identify unexpected dihydroquinoxaline intermediates. nih.gov In some cases, side reactions can lead to the formation of stable, isolable intermediates that provide insight into the main reaction pathway. researchgate.net Chemical trapping, where a reagent is added to react specifically with a proposed intermediate to form a stable, characterizable product, is another powerful tool. researchgate.net Although specific trapping studies for this compound are not documented, this general methodology is crucial for confirming the proposed mechanistic steps. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms by modeling reaction pathways, intermediates, and transition states. iiste.orgresearchgate.net For the synthesis of quinoxaline derivatives, DFT calculations can be used to determine the geometries of reactants, intermediates, and products, as well as the activation energies for each step of the reaction. iiste.orgscispace.com

Isotopic Labeling Studies to Confirm Reaction Mechanisms

Isotopic labeling is a definitive experimental technique used to trace the path of atoms through a chemical reaction, providing concrete evidence for a proposed mechanism. wikipedia.org In the context of quinoxaline synthesis, specific atoms in the reactants, either the o-phenylenediamine or the α-dicarbonyl compound, can be replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). wikipedia.orgnih.gov

The position of these isotopic labels in the final product molecule is then determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C NMR). nih.govnih.gov For the reaction forming this compound, one could synthesize (4-methyl-3-nitrophenyl)glyoxal with one of its carbonyl carbons labeled with ¹³C. By analyzing the ¹³C NMR spectrum of the resulting quinoxaline, the exact location of the labeled carbon can be confirmed, verifying the sequence of bond formations. Such experiments can unambiguously distinguish between different possible mechanistic pathways, for example, by confirming which carbonyl group reacts first and which nitrogen atom attacks which carbonyl. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Methyl 3 Nitrophenyl Quinoxaline

Single-Crystal X-ray Diffraction Analysis for Supramolecular Architecture

While a specific single-crystal X-ray diffraction study for 2-(4-methyl-3-nitrophenyl)quinoxaline is not publicly available, its supramolecular architecture can be inferred from the analysis of closely related compounds, such as 2-(4-nitrophenyl)quinoxaline (B11671620) and other substituted diphenylquinoxalines. nih.govsphinxsai.com

Based on these related structures, the compound is expected to crystallize in a common space group for aromatic compounds, such as the monoclinic P2₁/c. nih.gov The unit cell parameters would be influenced by the specific packing arrangement adopted to accommodate the nitro and methyl substituents.

Interactive Table: Predicted Crystallographic Data

| Parameter | Predicted Value | Basis for Prediction |

| Crystal System | Monoclinic | Common for similar aromatic heterocycles. |

| Space Group | P2₁/c | Based on the crystal structure of 2-(4-nitrophenyl)quinoxaline. nih.gov |

| Molecules per Unit Cell (Z) | 4 | A common value for this space group. nih.gov |

| Key Interactions | C-H···N, C-H···O, C-H···π, π-π stacking | Expected non-covalent interactions for this molecular structure. nih.govbris.ac.uk |

The supramolecular assembly of this compound in the solid state is predicted to be governed by a network of weak non-covalent interactions. The primary interactions would likely involve:

C-H···O Hydrogen Bonds: The electron-withdrawing nitro group is a potent hydrogen bond acceptor. Aromatic C-H donors from the quinoxaline (B1680401) or adjacent phenyl rings can form weak hydrogen bonds with the oxygen atoms of the nitro group, a common motif in nitro-containing crystal structures. bris.ac.uk

C-H···N Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are expected to act as hydrogen bond acceptors, interacting with C-H donors from neighboring molecules to form extended networks. nih.gov

π-π Stacking: Depending on the conformation, offset or parallel-displaced π-π stacking interactions between the quinoxaline and/or phenyl rings of adjacent molecules may occur, with typical centroid-to-centroid distances in the range of 3.5–4.0 Å.

Aryl-substituted quinoxalines often adopt herringbone packing motifs to maximize van der Waals interactions and efficiently fill space. sphinxsai.comresearchgate.net It is plausible that this compound would also exhibit such a motif.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a distinct possibility for this molecule. The conformational flexibility of the bond linking the phenyl and quinoxaline rings, combined with the potential for different hydrogen bonding patterns, could lead to multiple polymorphic forms under varying crystallization conditions. Each polymorph would exhibit a unique crystal packing and, consequently, different physical properties.

High-Resolution Spectroscopic Techniques for Structural and Electronic Insights

Spectroscopic techniques provide invaluable data for confirming the molecular structure and understanding the electronic environment of the title compound.

While 1D NMR provides initial chemical shift information, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals. Based on data from related compounds, a set of expected correlations can be predicted. researchgate.netresearchgate.net

HSQC would reveal direct one-bond C-H correlations. This would allow for the straightforward assignment of each protonated carbon by correlating it to its attached proton.

HMBC would show correlations between carbons and protons separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the proton on C-3 of the quinoxaline ring would show an HMBC correlation to the carbon of the phenyl ring to which it is attached (C-1'), confirming the connectivity between the two ring systems.

Interactive Table: Predicted 2D NMR Correlations for Key Fragments

| Proton Signal (Predicted δ, ppm) | Key Predicted HMBC Correlations (to C) | Purpose of Correlation |

| H3 (Quinoxaline, ~9.3) | C2, C4, C1' | Confirms connectivity to the phenyl ring and position within the quinoxaline core. |

| H5/H8 (Quinoxaline, ~8.1) | C7/C6, C8a/C4a | Assigns protons on the benzo portion of the quinoxaline ring. |

| H2' (Phenyl, ~8.2) | C1', C3', C4', C6' | Assigns the proton ortho to the quinoxaline substituent and meta to the nitro group. |

| CH₃ (Methyl, ~2.5) | C3', C4', C5' | Confirms the position of the methyl group at C4'. |

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts: the quinoxaline core, the nitro group, and the methyl group. Theoretical calculations using Density Functional Theory (DFT) would be instrumental in assigning the specific vibrational modes. sphinxsai.comscialert.net

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Asymmetric and symmetric stretches of the methyl group are expected between 2980 and 2870 cm⁻¹.

C=N and C=C Stretching: Vibrations from the quinoxaline ring system would appear in the 1620-1450 cm⁻¹ range.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. scialert.net

C-N Stretching: The stretch for the C-NO₂ bond would likely be found in the 870-840 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear as strong bands in the 900-700 cm⁻¹ region, providing information about the substitution pattern.

Interactive Table: Predicted Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity (IR) |

| 3100 - 3000 | ν(C-H) | Aromatic rings | Medium to Weak |

| 2980 - 2950 | νₐₛ(CH₃) | Methyl | Weak |

| 2880 - 2860 | νₛ(CH₃) | Methyl | Weak |

| 1620 - 1580 | ν(C=N) | Quinoxaline ring | Medium |

| 1540 - 1520 | νₐₛ(NO₂) | Nitro group | Strong |

| 1510 - 1450 | ν(C=C) | Aromatic rings | Medium to Strong |

| 1360 - 1340 | νₛ(NO₂) | Nitro group | Strong |

| 850 - 750 | γ(C-H) out-of-plane bending | Substituted aromatic rings | Strong |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Fingerprinting

Advanced mass spectrometry (MS) techniques are pivotal in determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which for this compound (C15H11N3O2) is 265.0851 g/mol .

The fragmentation pattern in mass spectrometry offers a roadmap to the molecule's structure. For aromatic and heterocyclic compounds, the initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation steps. In the case of this compound, the fragmentation is influenced by the quinoxaline core, the nitrophenyl substituent, and the methyl group.

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of nitro-related groups. nih.govnih.gov Common fragmentation pathways include the elimination of a nitro group (NO2, loss of 46 amu) and a nitroso group (NO, loss of 30 amu). youtube.com The presence of a methyl group on the phenyl ring can also lead to the formation of a stable tropylium (B1234903) ion through rearrangement.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 265 | [C15H11N3O2]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 248 | [M - OH]+ | Loss of a hydroxyl radical, potentially from the nitro group. |

| 219 | [M - NO2]+ | Characteristic loss of the nitro group. nih.gov |

| 191 | [M - NO2 - HCN]+ | Subsequent loss of hydrogen cyanide from the quinoxaline ring. |

| 165 | [C13H9]+ | Formation of a stable polycyclic aromatic hydrocarbon fragment. |

| 129 | [C9H7N]+ | Fragment corresponding to the quinoxaline core after cleavage of the phenyl group. |

Isotopic fingerprinting is another powerful application of mass spectrometry. It relies on the precise measurement of isotope ratios (e.g., 13C/12C, 15N/14N, 2H/1H). These ratios can provide information about the synthetic route used to produce the compound and its geographical origin. While no specific isotopic fingerprinting studies on this compound have been reported, the general principles of this technique would be applicable. By analyzing the isotopic composition of the starting materials and tracking their incorporation into the final product, a unique isotopic signature can be established. This can be valuable for intellectual property protection and for identifying counterfeit products. nih.gov

Theoretical Computational Studies for Structural Validation and Prediction

Theoretical computational methods are indispensable tools for validating experimental findings and predicting the physicochemical properties of molecules. For this compound, these studies provide insights into its geometry, electronic structure, and dynamic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.orgias.ac.iniiste.org Geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict the most stable conformation of this compound. researchgate.net

DFT calculations also yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Illustrative DFT-Calculated Parameters for a Structurally Similar Quinoxaline Derivative

| Parameter | Calculated Value | Significance |

| Total Energy | -1023.5 Hartree | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons, related to the electron-donating ability. |

| LUMO Energy | -3.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.6 eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | 4.5 Debye | A measure of the overall polarity of the molecule. |

| Quinoxaline-Phenyl Dihedral Angle | 35° | Describes the twist between the two ring systems, affecting conjugation. |

Note: The values in this table are illustrative and based on calculations for structurally related nitrophenyl-substituted quinoxaline compounds found in the literature. ias.ac.inresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions. rsc.org

For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the C-C bond connecting the quinoxaline and nitrophenyl rings. The simulation would show how the dihedral angle fluctuates around its equilibrium value at a given temperature. This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

MD simulations can also be used to calculate thermodynamic properties, such as the free energy of binding to a target protein, which is a critical parameter in drug design. Although no specific MD studies on this compound have been published, the methodology has been applied to other quinoxaline derivatives to study their interactions with biological targets like DNA and various enzymes. mdpi.com

Electronic Structure and Photophysical Properties of 2 4 Methyl 3 Nitrophenyl Quinoxaline: a Theoretical and Experimental Approach

Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its reactivity and photophysical characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and the energy required for electronic excitation.

For 2-(4-methyl-3-nitrophenyl)quinoxaline, the HOMO is expected to be predominantly localized on the electron-rich quinoxaline (B1680401) ring system and the methyl-substituted phenyl ring, while the LUMO is anticipated to be centered on the electron-deficient quinoxaline moiety and significantly influenced by the strongly electron-withdrawing nitro group. Theoretical studies on similar quinoxaline derivatives have shown that the HOMO and LUMO energy levels can be precisely calculated, providing insights into their potential as materials for organic electronics. For instance, DFT calculations on related quinoxaline derivatives have reported HOMO energies in the range of -6.1 to -6.5 eV and LUMO energies around -1.2 to -1.6 eV, leading to energy gaps of approximately 4.8 to 4.9 eV. researchgate.net

Influence of Nitro and Methyl Substituents on Electronic Energy Levels

The electronic energy levels of this compound are significantly modulated by the presence of the methyl (-CH₃) and nitro (-NO₂) groups on the phenyl ring. The methyl group, being an electron-donating group through an inductive effect (+I), increases the electron density of the phenyl ring. lumenlearning.com This generally leads to a destabilization (increase in energy) of the HOMO.

Conversely, the nitro group is a potent electron-withdrawing group, exerting both a strong inductive (-I) and resonance (-R) effect. lumenlearning.com This withdrawal of electron density significantly stabilizes the LUMO, lowering its energy. The combined effect of the electron-donating methyl group and the electron-withdrawing nitro group on the same phenyl ring creates a push-pull system, which is known to decrease the HOMO-LUMO gap. This reduction in the energy gap is a critical factor in red-shifting the absorption and emission spectra of the molecule. The relative positions of these substituents are also crucial; in this case, the meta position of the nitro group relative to the quinoxaline linkage and para to the methyl group will dictate the extent of these electronic perturbations.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map is expected to show a region of high negative potential (red color) around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group, indicating their high electron density and role as centers of negative charge. Conversely, a region of positive potential (blue color) would be anticipated around the hydrogen atoms.

Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges, would further quantify this charge distribution. Studies on similar nitro-substituted heterocyclic compounds have shown that the nitrogen atoms in the heterocyclic ring carry significant negative charges. nih.gov The carbon atom attached to the nitro group will exhibit a positive charge due to the strong electron-withdrawing nature of the NO₂ group, while the carbon attached to the methyl group will have a slightly more negative charge compared to other ring carbons. This intramolecular charge separation is a key feature of push-pull molecules and is directly related to their solvatochromic and nonlinear optical properties.

Ultraviolet-Visible Absorption Spectroscopy: Theoretical Band Assignments and Solvatochromism

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* transitions.

Theoretical Modeling of Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can assign the observed absorption bands to specific molecular orbital transitions. For this compound, the lowest energy absorption band is likely to be a result of the HOMO to LUMO transition, which will have significant intramolecular charge transfer (ICT) character due to the push-pull nature of the substituents. Higher energy bands would correspond to other π-π* transitions within the quinoxaline and phenyl rings. Theoretical investigations on related quinoxaline derivatives have successfully correlated TD-DFT calculations with experimental UV-Vis spectra, providing a detailed understanding of their electronic structure. researchgate.net

Solvent Polarity Effects on Absorption Maxima

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. For a molecule with significant intramolecular charge transfer character like this compound, the absorption spectrum is expected to be sensitive to the solvent environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Studies on other donor-acceptor quinoxaline derivatives have demonstrated this positive solvatochromism. nih.gov

The following table illustrates the typical solvatochromic behavior of a related nitro-substituted aromatic compound, showing the shift in the maximum absorption wavelength (λmax) with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Cyclohexane | 2.02 | 350 |

| Dichloromethane | 8.93 | 375 |

| Acetonitrile | 37.5 | 385 |

| Dimethyl Sulfoxide | 46.7 | 395 |

Note: The data in this table is representative and based on general trends for similar compounds, not specific experimental values for this compound.

Fluorescence and Phosphorescence Studies: Mechanisms of Excitation and Emission

Upon absorption of light, an excited molecule can return to the ground state through radiative pathways, such as fluorescence and phosphorescence, or non-radiative pathways. The efficiency of these processes is quantified by the fluorescence and phosphorescence quantum yields.

The fluorescence of this compound is expected to originate from the first excited singlet state (S₁). The emission wavelength will be longer than the absorption wavelength (Stokes shift) and will also likely exhibit solvatochromism. However, the presence of the nitro group can significantly quench fluorescence. nih.gov The nitro group is known to promote intersystem crossing (ISC) from the excited singlet state to the triplet state (T₁), thereby reducing the fluorescence quantum yield. nih.gov

Consequently, phosphorescence, which is emission from the triplet state, might be a more dominant radiative decay pathway for this molecule, especially at low temperatures where non-radiative decay from the triplet state is suppressed. The phosphorescence lifetime is typically much longer than the fluorescence lifetime. The efficiency of fluorescence versus phosphorescence is highly dependent on the rate of intersystem crossing, which is influenced by the specific substitution pattern and the presence of heavy atoms. Studies on nitropyrene isomers have shown that the position of the nitro group can dramatically affect the phosphorescence quantum yield. nih.gov

The following table provides hypothetical photophysical data for a substituted quinoxaline, illustrating the parameters of interest.

| Property | Value |

| Absorption λmax (in Acetonitrile) | 385 nm |

| Emission λmax (in Acetonitrile) | 450 nm |

| Stokes Shift | 65 nm |

| Fluorescence Quantum Yield (ΦF) | ~0.01 |

| Phosphorescence Quantum Yield (ΦP) | >0.1 (at 77 K) |

| Fluorescence Lifetime (τF) | ~1 ns |

| Phosphorescence Lifetime (τP) | ~10 µs |

Note: This data is illustrative and based on trends observed for nitro-aromatic compounds. Actual experimental values for this compound may differ.

Quantum Yield Determination and Radiative/Non-Radiative Decay Pathways

The determination of the fluorescence quantum yield (Φf) is crucial for characterizing the efficiency of a molecule's light-emitting capabilities. For this compound, the presence of a nitro (-NO2) group on the phenyl ring is expected to have a profound impact on its photophysical properties. Nitroaromatic compounds are well-known for their low to negligible fluorescence quantum yields. rsc.org This phenomenon is primarily attributed to the efficient quenching of the excited singlet state (S1) by the nitro group through various non-radiative decay pathways.

The primary mechanism responsible for the fluorescence quenching in nitroaromatics is a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to a triplet state (T1 or higher). rsc.org The strong electron-withdrawing nature of the nitro group promotes spin-orbit coupling, which facilitates this transition between states of different spin multiplicity. rsc.org Consequently, the energy absorbed by the molecule is dissipated primarily through non-radiative processes rather than being emitted as fluorescence.

The non-radiative decay pathways for this compound are therefore expected to be dominated by this S1 → T1 intersystem crossing. Other non-radiative pathways, such as internal conversion (IC) from S1 to the ground state (S0), may also contribute, but ISC is generally the most significant quenching pathway in nitroaromatics. rsc.orgresearchgate.net The torsional motion of the nitro group and the phenyl ring can also contribute to the non-radiative decay by providing vibrational modes that couple with the electronic states. rsc.org

Due to this expected efficient quenching, the radiative decay pathway (fluorescence) from the S1 state of this compound is predicted to be a minor deactivation channel, resulting in a very low fluorescence quantum yield. The introduction of electron-donating groups or rigidifying the molecular structure can sometimes enhance fluorescence in nitroaromatics by altering the nature of the excited state and suppressing the non-radiative pathways. rsc.org However, in the case of this compound, the combination of the quinoxaline and nitrophenyl moieties likely leads to efficient quenching.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique to measure the lifetime of the excited state (τ), which is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent compounds, this lifetime is a key parameter. However, for compounds with very low quantum yields like this compound, the fluorescence intensity is often too weak to be accurately measured with standard time-resolved fluorescence techniques.

The excited state lifetime is inversely proportional to the sum of the rate constants for all decay processes (radiative and non-radiative). Given the expected dominance of non-radiative decay pathways, particularly intersystem crossing, the excited state lifetime of this compound is predicted to be extremely short, likely in the picosecond or even femtosecond timescale. nih.gov This is a common characteristic of nitroaromatic compounds, where the ultrafast non-radiative processes rapidly depopulate the excited singlet state. nih.govfigshare.com

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide insights into the excited state dynamics and predict the presence of low-lying triplet states that would facilitate rapid intersystem crossing, thus corroborating the expectation of a short excited-state lifetime. nih.gov

Energy Transfer Mechanisms and Sensitization Potential

Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction, and Dexter Energy Transfer, a short-range electron exchange mechanism. The potential of a molecule to act as a sensitizer, particularly for generating reactive oxygen species (ROS) like singlet oxygen, is closely linked to its ability to populate its triplet state.

Given that this compound is expected to have a high efficiency of intersystem crossing to the triplet state, it has the potential to act as a triplet sensitizer. researchgate.net Once in the triplet state, the molecule can transfer its energy to molecular oxygen (which has a triplet ground state), promoting it to the highly reactive singlet state (¹O₂). This process is known as photosensitization.

The efficiency of this sensitization process depends on the energy of the triplet state (T1) of the quinoxaline derivative. If the T1 energy is higher than the energy required to excite oxygen to its singlet state (approximately 0.98 eV), then energy transfer is energetically favorable. The presence of the nitro group, while quenching fluorescence, is key to populating the triplet state necessary for sensitization. Therefore, while not a strong light emitter itself, this compound could potentially be used in applications requiring photosensitization, such as photodynamic therapy or photocatalysis, provided its triplet state has a suitable energy and lifetime.

Electrochemical Characterization: Redox Behavior and Electron Transfer Processes

The electrochemical properties of quinoxaline derivatives are of significant interest due to their involvement in various biological redox processes and their potential applications in materials science. abechem.comelectrochemsci.org The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring of this compound suggests a complex redox behavior.

The reduction of quinoxalines typically involves the pyrazine (B50134) ring, which can accept electrons to form radical anions and dianions. abechem.com The nitro group is also a well-known electroactive moiety, undergoing reduction at potentials that are generally less negative than the reduction of the parent aromatic ring. researchgate.net Therefore, the electrochemical reduction of this compound is expected to show multiple electron transfer steps. The first reduction is likely localized on the nitro group, followed by the reduction of the quinoxaline ring. abechem.com

Cyclic Voltammetry for Oxidation and Reduction Potentials

The cyclic voltammogram of this compound is anticipated to exhibit at least two distinct reduction peaks in the cathodic scan. The first, more positive reduction peak would correspond to the reduction of the nitro group, a process that can involve one or more electrons depending on the solvent and proton availability. researchgate.net The second reduction peak, at a more negative potential, would be associated with the reduction of the quinoxaline ring system. abechem.com The reversibility of these peaks, determined by the presence of corresponding oxidation peaks in the anodic scan, would provide information about the stability of the generated radical anions and dianions. nih.gov

The oxidation of the quinoxaline core is generally more difficult and occurs at high positive potentials. The presence of the electron-donating methyl group might slightly lower this oxidation potential, but it is still expected to be an irreversible process.

Table 1: Predicted Redox Behavior from Cyclic Voltammetry for this compound

| Process | Expected Potential Range (vs. a reference electrode) | Characteristics |

|---|---|---|

| Reduction 1 | More positive | Likely corresponds to the reduction of the nitro group. May be quasi-reversible or irreversible depending on the stability of the nitro radical anion. |

| Reduction 2 | More negative | Likely corresponds to the reduction of the quinoxaline ring. Reversibility will depend on the stability of the quinoxaline radical anion. |

| Oxidation | High positive potential | Likely corresponds to the oxidation of the quinoxaline ring. Expected to be an irreversible process. |

Theoretical Predictions of Redox Potentials based on Electronic Structure

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the redox potentials of molecules. jocpr.comresearchgate.netnsf.gov These calculations are based on determining the energies of the neutral molecule and its reduced or oxidized forms. The redox potential is related to the Gibbs free energy change of the electron transfer reaction.

Theoretical studies on similar quinoxaline derivatives have shown that the reduction potential is strongly correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comresearchgate.net A lower LUMO energy corresponds to a molecule that is more easily reduced (i.e., has a more positive reduction potential).

For this compound, the LUMO is expected to be primarily localized on the nitrophenylquinoxaline moiety, with a significant contribution from the nitro group. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy compared to the unsubstituted 2-phenylquinoxaline, thus facilitating its reduction. The methyl group, being electron-donating, will slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO), making oxidation slightly easier.

Table 2: Predicted Effect of Substituents on the Electronic Properties and Redox Potentials of 2-Phenylquinoxaline Derivatives

| Compound | Substituents | Predicted Effect on LUMO Energy | Predicted Effect on Reduction Potential | Predicted Effect on HOMO Energy | Predicted Effect on Oxidation Potential |

|---|---|---|---|---|---|

| 2-Phenylquinoxaline | None | Reference | Reference | Reference | Reference |

| 2-(4-Nitrophenyl)quinoxaline (B11671620) | -NO2 (electron-withdrawing) | Lower | More Positive | Lower | More Positive (harder to oxidize) |

| 2-(4-Methylphenyl)quinoxaline | -CH3 (electron-donating) | Higher | More Negative | Higher | More Negative (easier to oxidize) |

| This compound | -CH3 and -NO2 | Lower (dominated by -NO2) | More Positive | Slightly higher than nitrophenyl analog | Slightly more negative than nitrophenyl analog |

These theoretical predictions provide a qualitative understanding of the expected redox behavior of this compound and highlight the significant influence of the nitro and methyl substituents on its electronic structure and reactivity. jocpr.comresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylquinoxaline |

| 2-(4-nitrophenyl)quinoxaline |

Advanced Applications and Mechanistic Insights in Materials Science and Interdisciplinary Research for 2 4 Methyl 3 Nitrophenyl Quinoxaline

Supramolecular Chemistry: Self-Assembly and Molecular Recognition

The structure of 2-(4-methyl-3-nitrophenyl)quinoxaline is inherently suited for supramolecular chemistry. The flat, aromatic quinoxaline (B1680401) ring system can participate in π-π stacking interactions, while the nitrogen atoms of the pyrazine (B50134) ring can act as hydrogen bond acceptors. These non-covalent interactions are the driving forces behind self-assembly and molecular recognition phenomena. The presence of the nitro group can further influence these interactions through dipole-dipole forces and by acting as a potential hydrogen bond acceptor site.

Design of Host-Guest Systems Involving the Quinoxaline Moiety

The quinoxaline framework is a common component in the design of host molecules for recognizing specific guest species. For instance, quinoxalinium salts have been developed as chemosensors that can detect anions through either nucleophilic addition or the formation of host-guest complexes. rsc.orgresearchgate.net In these systems, the recognition mechanism often depends on the size and nature of the guest anion. rsc.orgresearchgate.net

For this compound, the electron-deficient quinoxaline ring, further polarized by the nitro group, could form stable host-guest complexes with electron-rich guest molecules. The cavity formed by the arrangement of multiple molecules could potentially encapsulate small organic molecules or fullerenes, a phenomenon observed with other quinoxaline-based cavitands. frontiersin.org

Table 1: Potential Host-Guest Interactions for this compound

| Interacting Moiety | Potential Guest Type | Dominant Interaction Force | Related Research Finding |

|---|---|---|---|

| Quinoxaline Ring System | Electron-rich aromatics, Fullerenes | π-π Stacking, van der Waals | Quinoxaline cavitands form stable complexes with C60 fullerene. rsc.org |

| Pyrazine Nitrogens | Protic solvents, Amides | Hydrogen Bonding | Quinoxaline derivatives are known to form hydrogen-bonded networks. |

| Nitrophenyl Group | Polar molecules, Anions | Dipole-Dipole, Anion-π Interactions | Quinoxalinium salts demonstrate host-guest complex formation with anions. rsc.orgresearchgate.net |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The two nitrogen atoms in the pyrazine ring of the quinoxaline moiety are excellent coordination sites for metal ions, making quinoxaline derivatives valuable ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov The synthesis of these materials typically involves the reaction of a quinoxaline-based ligand with a metal salt, leading to extended, often porous, network structures. rsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net

Theoretical Modeling of Self-Assembly Processes

Understanding the self-assembly of molecules into larger, ordered structures is crucial for designing new materials. Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating these processes at the molecular level. researchgate.net Such simulations can predict the most stable arrangements of molecules, calculate intermolecular interaction energies, and elucidate the mechanisms of network formation. researchgate.net

For this compound, DFT calculations could be employed to:

Determine Molecular Geometry: Optimize the ground-state geometry to understand the planarity and the rotational barrier of the nitrophenyl group.

Analyze Intermolecular Forces: Model dimers and larger clusters to quantify the strength of π-π stacking, hydrogen bonding, and C-H···π interactions, similar to analyses performed on other substituted quinoxalines. nih.gov

Simulate Crystal Packing: Predict the crystal structure and compare it with experimental data if available. This can reveal how the interplay of different non-covalent forces dictates the solid-state arrangement.

Model MOF Formation: In the context of MOFs, simulations can help understand the coordination preferences with different metal ions and predict the resulting framework topology. researchgate.net

Fundamental Principles in Optical and Electronic Materials

Quinoxaline derivatives are widely studied for their applications in organic electronics, owing to their excellent electron-accepting and charge-transporting properties. beilstein-journals.orgnih.gov The rigid, aromatic structure facilitates electron delocalization, which is essential for charge mobility. The electronic character of these materials can be finely tuned by introducing electron-donating or electron-withdrawing substituents.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical computing, and photonics. jhuapl.edu A common strategy for designing organic NLO molecules is to create a "push-pull" system, where an electron-donating group (D) and an electron-withdrawing group (A) are connected by a π-conjugated bridge (D-π-A). This arrangement leads to a large change in dipole moment upon excitation, resulting in high hyperpolarizability (β), a key measure of NLO activity.

The structure of this compound fits this D-π-A paradigm.

Donor (D): The 4-methylphenyl group acts as a mild electron donor.

π-Bridge: The quinoxaline system serves as the conjugated linker.

Acceptor (A): The 3-nitrophenyl group, and the quinoxaline core itself, act as strong electron acceptors.

Theoretical studies, typically using DFT and time-dependent DFT (TD-DFT), are essential for predicting the NLO response of such molecules. nih.govnih.govresearchgate.net These computational methods can calculate key NLO parameters.

Table 2: Predicted NLO Characteristics and Relevant Computational Parameters for this compound

| NLO-Relevant Property | Computational Parameter | Significance for NLO Activity | Comparative Context |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | HOMO-LUMO Energy Gap (ΔE) | A smaller gap often correlates with easier electronic transitions and enhanced NLO response. | Push-pull systems based on quinoxaline show reduced energy gaps. mdpi.com |

| Molecular Polarization | Dipole Moment (μ) | A large ground-state dipole moment is indicative of charge separation. | Pyrimidine derivatives show a significant increase in dipole moment in the crystalline phase. nih.gov |

| Second-Order NLO Response | First Hyperpolarizability (β) | Quantifies the molecule's ability to cause second-harmonic generation. | Organic molecules with D-A structures are designed to maximize this value. nih.gov |

| Third-Order NLO Response | Second Hyperpolarizability (γ) | Relevant for third-order NLO processes like optical switching. | Pyrimidine derivatives have been shown to possess high third-order susceptibility. nih.gov |

Charge Transport Mechanism Investigations in Solid State

The efficiency of organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), depends heavily on the charge transport characteristics of the materials used. Quinoxalines are recognized as promising n-type (electron-transporting) materials due to the electron-deficient nature of the pyrazine ring. beilstein-journals.org

The charge transport mechanism in the solid state is governed by the degree of intermolecular electronic coupling, which is determined by the crystal packing and the overlap of molecular orbitals between adjacent molecules. beilstein-journals.orgnih.gov In the case of this compound, charge transport would likely occur via a hopping mechanism, where electrons jump between localized states on neighboring molecules.

Key factors influencing charge transport that could be investigated for this compound include:

Molecular Packing: The arrangement of molecules in the solid state. Strong π-π stacking between the quinoxaline planes would create effective pathways for electron transport. Crystal structure analysis, if available, would reveal these packing motifs. nih.gov

Reorganization Energy (λ): The energy required for a molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy facilitates faster charge hopping. This parameter can be reliably calculated using DFT methods.

Electronic Coupling (Transfer Integral): A measure of the orbital overlap between adjacent molecules. Higher values lead to better charge mobility. This is also determined from computational models of molecular pairs taken from the crystal structure.

The presence of the polar nitro group would likely influence the solid-state packing and the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting both electron injection and transport properties. nih.gov

Computational Design of Molecular Components for Optoelectronic Devices

The rational design of organic molecules for optoelectronic applications is heavily reliant on computational chemistry, which provides predictive insights into their electronic and photophysical properties before their synthesis. For quinoxaline derivatives, including this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. nih.govresearchgate.net These methods are employed to optimize molecular geometries and to calculate key electronic parameters that govern the performance of materials in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.net

A critical aspect of designing materials for optoelectronics is the tuning of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The energy levels of HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO – EHOMO), determine a molecule's charge-carrier injection and transport capabilities, as well as its absorption and emission characteristics. researchgate.net For instance, in organic solar cells, the HOMO and LUMO levels of a donor molecule must be appropriately aligned with those of an acceptor material to ensure efficient exciton (B1674681) dissociation and charge transfer. nih.gov A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths, which is desirable for capturing more of the solar spectrum. researchgate.net

Computational studies on various quinoxaline derivatives show that substitutions on the core structure significantly influence these electronic properties. researchgate.net The introduction of electron-withdrawing groups (like the nitro group in this compound) or electron-donating groups can modulate the HOMO and LUMO energy levels. researchgate.net DFT calculations allow for the systematic investigation of these substituent effects. Quantum chemical parameters such as ionization potential, electron affinity, electronegativity (χ), hardness (η), and softness (σ) can be derived from the HOMO and LUMO energies, providing a comprehensive picture of the molecule's electronic behavior and stability. irjweb.comresearchgate.net These calculations enable the pre-screening of candidate molecules, identifying those with the most promising properties for high-performance optoelectronic devices. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Model Quinoxaline Derivative (Note: This table presents representative data for a quinoxaline derivative based on DFT calculations to illustrate the parameters discussed. Specific values for this compound would require dedicated computation.)

| Parameter | Definition | Typical Calculated Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 | irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 | irjweb.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 | irjweb.com |

| Ionization Potential (I) | -EHOMO | 6.29 | materialsciencejournal.org |

| Electron Affinity (A) | -ELUMO | 1.81 | materialsciencejournal.org |

| Hardness (η) | (I - A) / 2 | 2.24 | irjweb.com |

| Softness (σ) | 1 / η | 0.45 eV-1 | materialsciencejournal.org |

| Electronegativity (χ) | (I + A) / 2 | 4.05 | researchgate.net |

Interactions with Biological Macromolecules: Mechanistic Investigations at the Molecular Level

Binding Kinetics and Thermodynamics with Model Proteins

Understanding the binding kinetics (the rates of association and dissociation) and thermodynamics of a compound with its protein target provides deeper insights than affinity measurements alone. nih.gov For a molecule like this compound, its interaction with a model protein would typically be studied using techniques like radioligand binding assays or surface plasmon resonance (SPR). nih.govnih.gov These methods can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

The binding process is often more complex than a simple "lock and key" model. nih.gov The "induced fit" model, where the protein undergoes a conformational change upon ligand binding, or the "conformational selection" model, where the ligand binds to a pre-existing conformation of the protein, are often more representative. nih.gov Molecular dynamics simulations can reveal unique ligand-induced conformational changes that might trap the compound in the binding site, leading to a longer residence time and prolonged biological effect. nih.gov

Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) can be determined using methods like isothermal titration calorimetry (ITC). These parameters reveal the nature of the binding forces. For example, a negative ΔH suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding. The binding of a related p-nitrophenyl glycoside to the model protein Concanavalin A has been characterized using calorimetry and spectrophotometry to determine these kinetic and thermodynamic parameters. nih.gov

DNA/RNA Interaction Mechanisms: Intercalation and Groove Binding Studies

The planar aromatic structure of the quinoxaline ring system makes it a classic DNA intercalating agent. researchgate.netnih.gov Intercalation involves the insertion of this planar chromophore between the base pairs of the DNA double helix. nih.gov This interaction causes significant structural changes in the DNA, such as unwinding and lengthening of the helix, which can disrupt critical cellular processes like DNA replication and transcription, leading to cytotoxic effects. nih.gov Quinoxaline antibiotics like Triostin A and TANDEM are well-studied examples of bis-intercalators, meaning they have two intercalating moieties. nih.gov

Beyond simple intercalation, the binding can be stabilized and directed by side chains. The 4-methyl-3-nitrophenyl substituent of the title compound would likely reside in one of DNA's grooves (major or minor). The nature of this side chain influences the binding affinity and sequence selectivity. researchgate.net For instance, studies on the quinoxaline antibiotic Triostin A show that its binding to CpG sequences is primarily driven by hydrogen bonding between the drug's peptide component and the 2-amino group of guanine (B1146940) in the minor groove. nih.gov Conversely, the selectivity of TANDEM for TpA sites is thought to arise from steric and hydrophobic interactions, not hydrogen bonds. nih.gov

The interaction can also be a combination of modes, beginning with groove binding followed by a transition to the more disruptive intercalation state. rsc.org The specific substituents determine the preferred binding mode and the stability of the resulting DNA-ligand complex. researchgate.net

Table 2: Potential DNA/RNA Interaction Mechanisms for this compound

| Interaction Type | Description | Key Molecular Features | Consequence for DNA/RNA | Reference |

| Intercalation | Insertion of the planar quinoxaline ring between nucleic acid base pairs. | Planar aromatic system. | Unwinding, lengthening, and distortion of the double helix; inhibition of replication and transcription. | researchgate.netnih.gov |

| Groove Binding | The 4-methyl-3-nitrophenyl substituent fits into the major or minor groove of the DNA helix. | Substituent size, shape, and hydrogen bonding potential. | Stabilization of the intercalated complex; sequence-specific recognition. | nih.govrsc.org |

| Electrostatic Interaction | Attraction between charged groups on the molecule and the phosphate (B84403) backbone of DNA. | Presence of charged or polar groups. | Initial, non-specific binding that can precede intercalation or groove binding. | nih.gov |

Enzyme Inhibition Mechanisms: Docking and Molecular Dynamics Simulations

Many quinoxaline derivatives exert their biological effects by acting as competitive inhibitors of enzymes, particularly protein kinases, by binding to the ATP-binding site. ekb.eg Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for elucidating these inhibition mechanisms at an atomic level. bohrium.comnih.gov

Molecular docking predicts the preferred binding orientation of a ligand (like this compound) within the active site of a target enzyme. rsc.orgsemanticscholar.org It calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity. researchgate.net Lower binding energy values suggest a more favorable interaction. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. rsc.orgresearchgate.net For example, docking studies of a nitrophenyl-substituted pyridazinoquinoxaline derivative with the SARS-CoV-2 main protease revealed favorable orientation and low binding affinity. nih.gov

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. bohrium.com MD simulations can assess the stability of the predicted binding pose, revealing how the ligand and protein move and adapt to each other. nih.gov Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to confirm the stability of the complex. bohrium.com These simulations have been used to show that quinoxaline derivatives can form stable complexes with enzymes like α-amylase, α-glucosidase, and various protein kinases. rsc.orgnih.gov

Table 3: Example of Molecular Docking Results for a Quinoxaline Derivative with c-Met Kinase (Note: This table shows data for the related compound 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) to illustrate the outputs of a docking study.)

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Amino Acid Residues | Reference |

| c-Met Kinase (3F66) | MDBD | -10.8 | 0.01187 µM | ARG1086, MET1211, ASP1222, TYR1230 | researchgate.net |

Cellular Uptake Mechanisms and Intracellular Localization Studies

For a compound to interact with intracellular targets like enzymes or DNA, it must first cross the cell membrane. The mechanism of cellular uptake for a small molecule like this compound is often presumed to be passive diffusion, driven by a concentration gradient across the lipid bilayer. This process is favored by properties such as moderate lipophilicity and a relatively small molecular size.

Once inside the cell, the compound's distribution is critical to its function. Intracellular localization studies aim to determine where the compound accumulates. These studies are typically performed using fluorescence microscopy, where the intrinsic fluorescence of the compound or a fluorescently tagged version is visualized within the cell. This can reveal accumulation in specific organelles, such as the nucleus (suggesting DNA interaction) or mitochondria.

Future Research Directions and Theoretical Perspectives for 2 4 Methyl 3 Nitrophenyl Quinoxaline

Emerging Synthetic Methodologies and Process Intensification

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh conditions. nih.gov Future research into the synthesis of 2-(4-methyl-3-nitrophenyl)quinoxaline is expected to pivot towards more sustainable and efficient methods.

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For quinoxalines, this includes the use of environmentally benign solvents like water, and recyclable catalysts. sapub.orgnih.gov Methodologies employing catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) in water or reusable heterogeneous catalysts like silica (B1680970) boron sulfonic acid have shown promise for the general synthesis of quinoxalines and could be adapted for the specific synthesis of this compound. sapub.org These methods not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. sapub.org

Microwave-Assisted Synthesis: A significant advancement in process intensification is the use of microwave irradiation. nih.govacs.org This technique can dramatically reduce reaction times from hours to minutes and often proceeds without the need for a solvent, which is advantageous for both economic and environmental reasons. nih.govacs.org The application of microwave-assisted synthesis to the production of this compound could offer a scalable and efficient manufacturing process. nih.gov

Flow Chemistry and Microreactors: Continuous flow chemistry, particularly utilizing microdroplet reactions, represents a paradigm shift in chemical synthesis. This approach has been shown to accelerate the synthesis of quinoxaline derivatives to mere milliseconds with high conversion rates and without the need for catalysts. mdpi.com Implementing a continuous flow process for this compound would enable high-throughput screening of reaction conditions and facilitate safer, more controlled, and scalable production.

C-H Bond Functionalization: Moving beyond traditional condensation reactions, direct C-H bond activation and functionalization of the quinoxaline core are emerging as powerful tools for creating structural diversity. nih.govnih.gov These methods allow for the direct introduction of various functional groups onto the quinoxaline scaffold, which could be instrumental in modifying the properties of this compound for specific applications. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deeper understanding of the reaction mechanisms and dynamic behavior of this compound necessitates the use of advanced analytical techniques capable of real-time monitoring.

Future studies could employ in-situ spectroscopic methods , such as Electron Paramagnetic Resonance (EPR) spin trapping, to monitor the formation of radical intermediates during photochemical reactions of quinoxaline derivatives. github.io This would provide invaluable mechanistic insights into any light-induced transformations of this compound.

Furthermore, techniques like UV/Vis spectroscopy and fluorescence spectroscopy can be used for steady-state experiments to monitor the photoexcitation of quinoxaline derivatives. github.io The generation of reactive oxygen species, which can be a consequence of photoexcitation, could be tracked, revealing the photosensitizing potential of the compound. github.io The application of these real-time analytical methods would allow for a detailed kinetic and mechanistic profiling of the synthesis and subsequent reactions of this compound.

Development of Novel Computational Algorithms for Predictive Modeling

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, the development and application of novel computational algorithms will be crucial in predicting its properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. researchgate.netresearchgate.net By developing robust 2D- and 3D-QSAR models for a series of quinoxaline derivatives, it would be possible to virtually screen and predict the potential biological activities of this compound. researchgate.netresearchgate.net These models can identify key structural features, such as the influence of the nitro and methyl groups on the phenyl ring, that are critical for a specific activity. researchgate.net

Density Functional Theory (DFT) Calculations: DFT has become a standard tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can be used to predict its geometric parameters, vibrational frequencies (IR and Raman spectra), and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is vital for understanding the molecule's reactivity, stability, and potential as a material in electronic devices.

Molecular Docking and Dynamics Simulations: To explore the potential of this compound as a therapeutic agent, molecular docking studies can be employed to predict its binding affinity and conformation within the active site of a biological target, such as a protein kinase. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then provide insights into the stability of the ligand-protein complex over time, helping to rationalize structure-activity relationships at an atomic level. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Structure-Property Relationship Discovery

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the discovery of new molecules and materials. google.com For this compound, these technologies offer a path to rapidly explore its chemical space and uncover complex structure-property relationships.

ML algorithms can be trained on large datasets of quinoxaline derivatives to build predictive models for a wide range of properties, from physicochemical characteristics to biological activities. google.comchim.it These models can then be used to predict the properties of novel, un-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with desired characteristics. google.com

Deep learning, a subset of ML, has shown particular promise in QSAR studies. By using deep neural networks, it is possible to capture highly complex and non-linear relationships between a molecule's structure and its activity, potentially leading to more accurate predictions than traditional QSAR methods. The application of deep learning to a dataset including this compound could reveal subtle structural nuances that govern its behavior.

Exploration of New Fundamental Chemical Transformations

The future of research on this compound also lies in the exploration of novel chemical transformations that go beyond its initial synthesis. This involves discovering new reactions that can modify the core quinoxaline structure or its substituents in innovative ways.

Photocatalysis and Light-Mediated Reactions: The use of visible light as a reagentless and sustainable energy source for chemical transformations is a rapidly growing field. nih.gov Exploring the photocatalytic functionalization of this compound, for instance through photoinduced dehydrogenative amination, could lead to the synthesis of novel derivatives with unique properties. The nitro group on the phenyl ring might also participate in interesting photochemical reactions.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. Designing novel MCRs that incorporate a this compound precursor or involve its in-situ formation could provide rapid access to diverse libraries of complex molecules for biological screening or materials science applications.